molecular formula C36H40Cl2N4O8 B12774418 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-hexamethylenebis(3-ethyl-2-phenyl-, diperchlorate CAS No. 93835-21-3

1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-hexamethylenebis(3-ethyl-2-phenyl-, diperchlorate

Cat. No.: B12774418
CAS No.: 93835-21-3
M. Wt: 727.6 g/mol
InChI Key: FENJDWDDKUGNBB-UHFFFAOYSA-L
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Chemical Reactions Analysis

1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-ethyl-2-phenyl-, diperchlorate) undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.

    Cyclization: This reaction is often promoted by simple inorganic bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling can lead to the formation of dimeric structures, while substitution reactions can introduce various functional groups onto the imidazopyridine core .

Mechanism of Action

The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-ethyl-2-phenyl-, diperchlorate) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the prenylation of Rab11A, a process crucial for the proper functioning of cellular signaling pathways . This inhibition can lead to the disruption of cancer cell growth and proliferation, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-ethyl-2-phenyl-, diperchlorate) can be compared with other imidazopyridine derivatives, such as:

The uniqueness of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-ethyl-2-phenyl-, diperchlorate) lies in its specific structural features and the diverse range of applications it offers in different fields of research and industry.

Properties

CAS No.

93835-21-3

Molecular Formula

C36H40Cl2N4O8

Molecular Weight

727.6 g/mol

IUPAC Name

3-ethyl-1-[6-(3-ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl)hexyl]-2-phenylimidazo[1,2-a]pyridin-1-ium;diperchlorate

InChI

InChI=1S/C36H40N4.2ClHO4/c1-3-31-35(29-19-9-7-10-20-29)39(33-23-13-17-25-37(31)33)27-15-5-6-16-28-40-34-24-14-18-26-38(34)32(4-2)36(40)30-21-11-8-12-22-30;2*2-1(3,4)5/h7-14,17-26H,3-6,15-16,27-28H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2

InChI Key

FENJDWDDKUGNBB-UHFFFAOYSA-L

Canonical SMILES

CCC1=C([N+](=C2N1C=CC=C2)CCCCCC[N+]3=C4C=CC=CN4C(=C3C5=CC=CC=C5)CC)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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